molecular formula C46H40ClN7O16 B15193821 Eremomycin aglycone hexapeptide CAS No. 185461-61-4

Eremomycin aglycone hexapeptide

Cat. No.: B15193821
CAS No.: 185461-61-4
M. Wt: 982.3 g/mol
InChI Key: ZUXYELXLKGTWOK-WZRYFPGASA-N
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Description

Eremomycin aglycone hexapeptide is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics are known for their effectiveness against Gram-positive bacteria. This compound, specifically, is a deglycosylated form of eremomycin, meaning it lacks the sugar moieties present in the parent compound. This modification can alter its biological activity and pharmacokinetic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eremomycin aglycone hexapeptide typically involves the deglycosylation of eremomycin. This process can be achieved through acid hydrolysis using hydrogen fluoride, which removes the sugar moieties from the parent antibiotic . The reaction conditions must be carefully controlled to prevent degradation of the peptide backbone.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of actinomycete cultures to produce eremomycin, followed by chemical deglycosylation. The resulting product is then purified using techniques such as ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Eremomycin aglycone hexapeptide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for deglycosylation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in the formation of reduced amino acid residues .

Mechanism of Action

The mechanism of action of eremomycin aglycone hexapeptide involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation processes, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death . The molecular targets include the enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .

Properties

CAS No.

185461-61-4

Molecular Formula

C46H40ClN7O16

Molecular Weight

982.3 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C46H40ClN7O16/c47-24-10-18-4-8-28(24)70-30-12-19-11-29(40(30)61)69-21-5-1-16(2-6-21)39(60)37-45(66)53-36(46(67)68)23-13-20(55)14-27(57)32(23)22-9-17(3-7-26(22)56)34(43(64)54-37)52-44(65)35(19)51-41(62)25(15-31(48)58)50-42(63)33(49)38(18)59/h1-14,25,33-39,55-57,59-61H,15,49H2,(H2,48,58)(H,50,63)(H,51,62)(H,52,65)(H,53,66)(H,54,64)(H,67,68)/t25-,33+,34+,35+,36-,37-,38+,39+/m0/s1

InChI Key

ZUXYELXLKGTWOK-WZRYFPGASA-N

Isomeric SMILES

C1=CC2=CC=C1[C@H]([C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Canonical SMILES

C1=CC2=CC=C1C(C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Origin of Product

United States

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